molecular formula C15H13BrN4O2 B11560869 6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11560869
M. Wt: 361.19 g/mol
InChI Key: FOUHMRCYXVDFKG-UHFFFAOYSA-N
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Description

6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyran ring, and various functional groups such as amino, bromo, methoxy, and nitrile groups. These structural features make it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes, malononitrile, and hydrazine derivatives under specific reaction conditions. The reaction is often catalyzed by bases such as piperidine or triethylamine and carried out in solvents like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion of reactants to the desired product.

Chemical Reactions Analysis

6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitrile groups to amines.

    Substitution: The bromo group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, nucleophilic substitution reactions might require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Scientific Research Applications

6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, are of interest for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various cellular responses. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the substituents attached to the aromatic ring. The presence of different functional groups can significantly influence their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and advantages in various research contexts.

Properties

Molecular Formula

C15H13BrN4O2

Molecular Weight

361.19 g/mol

IUPAC Name

6-amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H13BrN4O2/c1-7-12-13(9-5-8(16)3-4-11(9)21-2)10(6-17)14(18)22-15(12)20-19-7/h3-5,13H,18H2,1-2H3,(H,19,20)

InChI Key

FOUHMRCYXVDFKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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